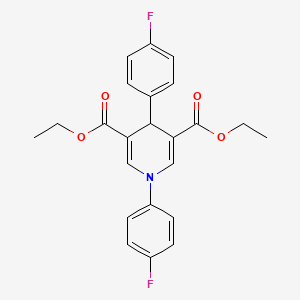
diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as EFDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicine and research. This compound belongs to the family of pyridine derivatives and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its ability to interact with various cellular pathways and proteins. diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. In neurodegenerative diseases, diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to modulate the activity of various enzymes and proteins involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have several biochemical and physiological effects, including the modulation of various signaling pathways, reduction of oxidative stress, and inhibition of inflammation. diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its low toxicity profile, which allows for higher doses to be administered without causing adverse effects. However, one limitation is the difficulty in synthesizing diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, which can limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the development of diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the investigation of diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate's mechanism of action in more detail, particularly its interactions with specific signaling pathways and proteins. Additionally, further studies on the safety and toxicity profile of diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate are needed to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves several steps, including the condensation of ethyl cyanoacetate with 4-fluorobenzaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The product is then subjected to esterification with diethyl oxalate to yield the final compound.
Aplicaciones Científicas De Investigación
Diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has demonstrated neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
diethyl 1,4-bis(4-fluorophenyl)-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2NO4/c1-3-29-22(27)19-13-26(18-11-9-17(25)10-12-18)14-20(23(28)30-4-2)21(19)15-5-7-16(24)8-6-15/h5-14,21H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPJBKKLPOJLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)F)C(=O)OCC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-1-(3-methoxyphenyl)-2-pyrrolidinone](/img/structure/B4876975.png)
![2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4876981.png)

![N-[2-(aminocarbonyl)phenyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4876991.png)
![4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid](/img/structure/B4877009.png)
![1-(2,5-dimethylphenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4877012.png)
![1-{[4-(methylthio)phenyl]sulfonyl}azepane](/img/structure/B4877015.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}thiomorpholine](/img/structure/B4877019.png)

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B4877030.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4877032.png)
![1-[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4877040.png)
![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4877048.png)
![4-amino-2-({2-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B4877049.png)